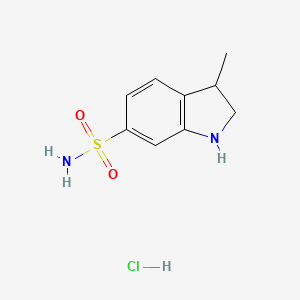
3-Methylindoline-6-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylindoline-6-sulfonamide hydrochloride is a molecule that contains the sulfonamide functional group attached to an aniline . It is a synthetic bacteriostatic antibiotic with a wide spectrum against most gram-positive and many gram-negative organisms . The IUPAC name for this compound is 3-methylindoline hydrochloride .
Synthesis Analysis
The synthesis of sulfonamide-based indole analogs, like 3-Methylindoline-6-sulfonamide hydrochloride, has been gaining a lot of interest due to their physiological action . The most common method for synthesizing sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Molecular Structure Analysis
The molecular structure of 3-Methylindoline-6-sulfonamide hydrochloride consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for this compound is 1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H .Chemical Reactions Analysis
Sulfonamide-based indole analogs, like 3-Methylindoline-6-sulfonamide hydrochloride, undergo substitution, primarily at the C-3 position . They are also known to exhibit strong antimicrobial actions .科学的研究の応用
Antimicrobial and Antifungal Activities
Research on sulfonamide derivatives, such as 3-Methylindoline-6-sulfonamide hydrochloride, indicates significant antimicrobial and antifungal activities. For instance, a study on sulfonohydrazide-substituted 8-hydroxyquinoline derivative and its oxinates, which includes sulfonamide elements, showed increased antimicrobial and antifungal properties compared to their parent compounds (Dixit et al., 2010).
Enzyme Inhibitory Potential
The enzyme inhibitory potential of sulfonamide derivatives has been a significant area of research. For example, sulfonamides incorporating dopamine-related compounds have shown notable antioxidant and antiacetylcholinesterase activities, indicating potential therapeutic applications in conditions like Alzheimer's disease (Göçer et al., 2013).
Anticancer Properties
Some sulfonamide derivatives have demonstrated pro-apoptotic effects in cancer cells, suggesting their potential as anticancer agents. Research on compounds such as N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride showed significant reduction in cancer cell proliferation and induced expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Antiglaucoma Agents
Sulfonamides are recognized for their role in antiglaucoma therapy. Research has focused on designing new aromatic sulfonamides with favorable biological, structural, and physicochemical properties for use as antiglaucoma drugs (Remko & Gregáň, 2016).
Metal Ion Extraction
Sulfonamidoquinoline derivatives have been studied as chelate extraction reagents in ionic liquid extraction systems, highlighting their potential in the extraction of divalent metal cations (Ajioka et al., 2008).
Safety And Hazards
将来の方向性
The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .
特性
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-6-5-11-9-4-7(14(10,12)13)2-3-8(6)9;/h2-4,6,11H,5H2,1H3,(H2,10,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSHHYJJMFOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylindoline-6-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

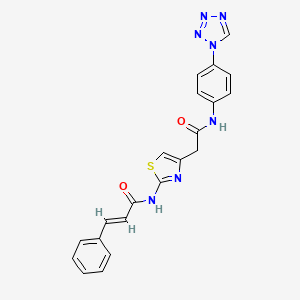
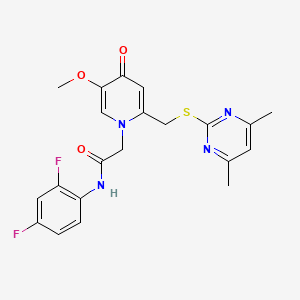
![3-(4-Ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431482.png)
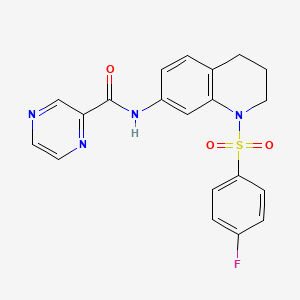
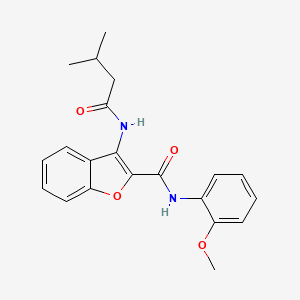
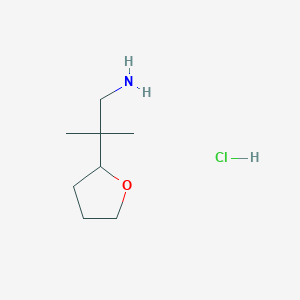
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
![ethyl 4-[[(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2431493.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)
![[(R)-beta-Methyl-4-methoxyphenethyl]amine](/img/structure/B2431495.png)
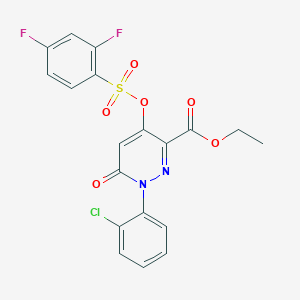

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)
![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)